molecular formula C7H10Cl2 B13819089 Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-

Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-

Cat. No.: B13819089
M. Wt: 165.06 g/mol
InChI Key: VQTIIEKRENLEHZ-UHFFFAOYSA-N
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Description

Bicyclo[310]hexane, 6,6-dichloro-1-methyl- is a bicyclic organic compound characterized by its unique structure, which includes a six-membered ring fused to a three-membered ring The presence of two chlorine atoms and a methyl group at specific positions on the hexane ring adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.0]hexanes typically involves a (3 + 2) annulation process. One common method is the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for bicyclo[3.1.0]hexane derivatives often rely on scalable synthetic routes that can be optimized for large-scale production. These methods may include the use of metal catalysts and specific reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl- exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound .

Properties

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

6,6-dichloro-1-methylbicyclo[3.1.0]hexane

InChI

InChI=1S/C7H10Cl2/c1-6-4-2-3-5(6)7(6,8)9/h5H,2-4H2,1H3

InChI Key

VQTIIEKRENLEHZ-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC1C2(Cl)Cl

Origin of Product

United States

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